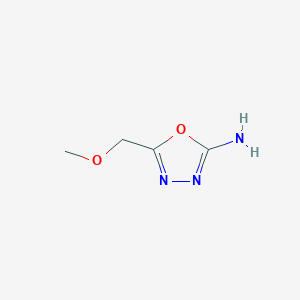

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSCBXATDIODSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627370 | |

| Record name | 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302842-60-0 | |

| Record name | 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of the 2-Amino-1,3,4-Oxadiazole Scaffold

An In-depth Technical Guide to the Synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and its role as a bioisostere for amide and ester functionalities, makes it a privileged scaffold in drug design.[1][2] The 2-amino substituted variants, in particular, serve as versatile building blocks, offering a reactive handle for further molecular elaboration. This guide provides a detailed, field-proven methodology for the synthesis of a specific, yet representative, member of this class: 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. The protocols described herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern experimental choices and outcomes.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be approached through several established routes. A critical evaluation of these pathways is essential for selecting a method that balances efficiency, scalability, safety, and reagent availability.

-

Direct Cyclization of Acyl Hydrazides with Cyanogen Halide: This is arguably the most direct and classical approach. It involves the reaction of a carboxylic acid hydrazide with cyanogen bromide (CNBr). The reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbon of CNBr, followed by an intramolecular cyclization-elimination cascade to furnish the aminoxadiazole ring.[3][4] Its primary advantage is the single-step conversion from a readily accessible intermediate. The main drawback is the high toxicity of cyanogen bromide, which necessitates stringent safety protocols.

-

Oxidative Cyclization of Acyl Semicarbazides or Thiosemicarbazides: This two-step strategy first involves the formation of an acyl semicarbazide (or its thio-analogue) from the parent acyl hydrazide. This intermediate is then subjected to a dehydrative or oxidative cyclization.[5] A variety of reagents can effect this transformation, including phosphorus oxychloride, tosyl chloride, or iodine-based oxidants.[5][6][7] While this method avoids cyanogen halides, it requires an additional synthetic step and often employs harsh dehydrating agents. The thiosemicarbazide route is often higher yielding due to the greater reactivity of the thio-intermediate.[5]

-

Cyclization of Semicarbazones: This pathway typically involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, which is then oxidatively cyclized using reagents like bromine in acetic acid or via electrochemical methods.[4][5][8] This approach is most suitable when the desired substituent at the 5-position is derived from a stable aldehyde.

For the synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, the direct cyclization of methoxyacetylhydrazide with cyanogen bromide (Strategy 1) presents the most efficient and high-yielding route, and will be the primary focus of this guide.

Core Synthesis: From Carboxylic Acid to Heterocycle

The selected pathway is a two-stage process beginning with the synthesis of the key methoxyacetylhydrazide intermediate.

Stage 1: Synthesis of Methoxyacetylhydrazide Intermediate

The prerequisite for the cyclization is the activation of methoxyacetic acid and its conversion into the corresponding hydrazide. This is most reliably achieved via a two-step esterification-hydrazinolysis sequence.

Causality of Experimental Design:

-

Esterification: Methoxyacetic acid is first converted to its methyl ester. This is a critical activation step. The ester carbonyl is significantly more electrophilic than the carboxylate anion that would form in the presence of a basic nucleophile like hydrazine, thus facilitating the subsequent nucleophilic acyl substitution.

-

Hydrazinolysis: The purified methyl methoxyacetate is then treated with hydrazine hydrate. Hydrazine is a potent alpha-effect nucleophile, enabling an efficient and often clean conversion to the desired acyl hydrazide. An excess of hydrazine is typically avoided to minimize the formation of di-acylated byproducts.

Protocol 1: Synthesis of Methoxyacetylhydrazide

-

Step 1: Esterification of Methoxyacetic Acid

-

To a round-bottom flask charged with methanol (200 mL), cautiously add acetyl chloride (8 mL) dropwise at 0 °C.

-

Add methoxyacetic acid (50 g, 0.55 mol) to the acidic methanol solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (250 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl methoxyacetate as a clear oil, which is used in the next step without further purification.

-

-

Step 2: Hydrazinolysis

-

In a round-bottom flask, dissolve the crude methyl methoxyacetate (assumed 0.55 mol) in ethanol (150 mL).

-

Add hydrazine hydrate (30 mL, ~0.60 mol) dropwise at room temperature. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours. The product, methoxyacetylhydrazide, often precipitates as a white solid.

-

Monitor the reaction for the disappearance of the starting ester by TLC.

-

Cool the mixture in an ice bath to maximize precipitation, and collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol and dry under vacuum to afford methoxyacetylhydrazide.

-

Stage 2: Ring Formation - Synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

This stage employs the direct cyclization method using cyanogen bromide.

Mechanism & Causality: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbon of CNBr. This forms a reactive intermediate which rapidly undergoes intramolecular cyclization. The oxygen of the hydrazide carbonyl attacks the nitrile-like carbon, forming the five-membered ring. A final proton transfer and elimination of HBr yields the aromatic 1,3,4-oxadiazole ring. The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr generated in situ, preventing potential acid-catalyzed side reactions and driving the reaction to completion.

Caption: Fig. 1: Proposed Reaction Mechanism

Protocol 2: Cyclization with Cyanogen Bromide

SAFETY NOTE: Cyanogen bromide is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Dissolve methoxyacetylhydrazide (10.4 g, 0.1 mol) in water (100 mL) in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Add sodium bicarbonate (12.6 g, 0.15 mol) to the solution portion-wise.

-

In a separate beaker, dissolve cyanogen bromide (11.6 g, 0.11 mol) in water (50 mL).

-

Cool the hydrazide solution to 10-15 °C using an ice bath.

-

Add the cyanogen bromide solution dropwise to the stirred hydrazide solution over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting hydrazide is consumed.

-

The product often precipitates from the reaction mixture. Cool the flask in an ice bath for 1 hour to complete precipitation.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove salts, and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine.

Purification and Characterization

The crude product obtained from the filtration is often of high purity. However, for applications requiring analytical-grade material, recrystallization is recommended.

-

Purification: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is typically effective. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

-

Characterization: The structure of the final compound should be confirmed by standard spectroscopic methods.

| Parameter | Expected Data |

| Molecular Formula | C₄H₇N₃O₂[9] |

| Molecular Weight | 129.12 g/mol |

| Monoisotopic Mass | 129.05383 Da[9] |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 248.0±42.0 °C (Predicted)[10] |

| ¹H NMR (DMSO-d₆) | δ ~6.6 (s, 2H, -NH₂), ~4.5 (s, 2H, -O-CH₂-), ~3.3 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C5), ~158 (C2), ~68 (-O-CH₂-), ~58 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1100 (C-O stretch) |

Overall Experimental Workflow

The entire process from starting materials to the final, characterized product can be visualized as a streamlined workflow.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (C4H7N3O2) [pubchemlite.lcsb.uni.lu]

- 10. 302842-60-0 CAS MSDS (1,3,4-Oxadiazol-2-amine,5-(methoxymethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Applications

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its favorable pharmacological properties, including metabolic stability, the ability to participate in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for ester and amide functionalities.[2] Compounds incorporating the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3]

This guide focuses on a specific, functionalized derivative, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine . The presence of a methoxymethyl group at the 5-position and a primary amine at the 2-position provides a unique combination of physicochemical properties and synthetic handles, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document will provide a comprehensive overview of its chemical properties, established synthetic routes, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

5-(methoxymethyl)-1,3,4-oxadiazol-2-amine is a solid at room temperature. Its core structure consists of a 1,3,4-oxadiazole ring substituted with a methoxymethyl group and an amino group. These functional groups dictate its solubility, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 302842-60-0 | [4] |

| Molecular Formula | C₄H₇N₃O₂ | [4][5] |

| Molecular Weight | 129.12 g/mol | [4] |

| Monoisotopic Mass | 129.05383 Da | [5] |

| Physical Form | Solid | |

| Predicted XlogP | -1.6 | [5] |

| Hydrogen Bond Donors | 1 (the amino group) | Calculated |

| Hydrogen Bond Acceptors | 4 (two ring nitrogens, ether oxygen, amino nitrogen) | Calculated |

| InChI Key | PCSCBXATDIODSV-UHFFFAOYSA-N | [5] |

Note: Some properties, such as XlogP, are computationally predicted and should be considered as estimates.

Synthesis and Characterization: A Practical Approach

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of an appropriate acylthiosemicarbazide or semicarbazide precursor.[6] For the target molecule, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a plausible and efficient synthetic route starts from methoxyacetyl hydrazide.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: formation of the thiosemicarbazide intermediate followed by cyclodesulfurization.

Caption: Proposed two-step synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-(methoxyacetyl)hydrazine-1-carbothioamide

-

Rationale: This step involves the nucleophilic addition of the terminal nitrogen of methoxyacetyl hydrazide to the electrophilic carbon of an isothiocyanate. This creates the thiosemicarbazide backbone necessary for the subsequent cyclization.

-

Procedure:

-

To a solution of methoxyacetyl hydrazide (1.0 eq) in a suitable solvent such as ethanol or THF, add an isothiocyanate (e.g., phenyl isothiocyanate, 1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

The resulting precipitate is the desired thiosemicarbazide intermediate. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Step 2: Synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

-

Rationale: This is a cyclodesulfurization reaction. Reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine facilitate the removal of a sulfur atom and the formation of the oxadiazole ring.[6] Other reagents like iodine/sodium hydroxide or mercury salts can also be used, though they are often more toxic.[6]

-

Procedure:

-

Suspend the N-(methoxyacetyl)hydrazine-1-carbothioamide intermediate (1.0 eq) in a solvent such as pyridine or dichloromethane.

-

Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

-

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: Expect to see a singlet for the methoxy (–OCH₃) protons, a singlet for the methylene (–CH₂–) protons, and a broad singlet for the amino (–NH₂) protons.

-

¹³C NMR: Signals corresponding to the methoxy carbon, the methylene carbon, and the two distinct carbons of the oxadiazole ring would be expected.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl groups, C=N stretching of the oxadiazole ring, and C-O-C stretching of the ether and the ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (129.12 m/z for [M]⁺) would confirm the identity of the compound.[4]

Chemical Reactivity and Derivatization Potential

The synthetic utility of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine lies in the reactivity of its primary amino group. This group serves as a versatile nucleophilic handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for screening in drug discovery programs.

Key Reactions of the 2-Amino Group:

-

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a wide range of substituents.[3]

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.

-

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides, although controlling the degree of alkylation can be challenging.

-

Schiff Base Formation: Condensation with aldehydes and ketones under appropriate conditions forms imines (Schiff bases), which can be further reduced to secondary amines.

-

Coupling Reactions: The amine can participate in various coupling reactions, for example, with activated carboxylic acids (using coupling agents like DCC or EDC) to form amides.[3][7]

Caption: Key derivatization pathways for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine is not extensively published, the broader class of 2-amino-1,3,4-oxadiazoles has been investigated for a multitude of therapeutic applications.[3][8] This makes the title compound a highly attractive starting point for the synthesis of new chemical entities with potential pharmacological activity.

-

Antimicrobial Agents: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][2] The amino group of the title compound can be derivatized to mimic the structures of known antimicrobial agents.

-

Anti-inflammatory Agents: The 1,3,4-oxadiazole nucleus is present in several compounds with anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[7]

-

Anticancer Agents: Researchers have successfully designed and synthesized 1,3,4-oxadiazole-containing molecules with significant cytotoxic activity against various cancer cell lines.[3]

-

Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in a wide range of other disease areas, including tuberculosis, viral infections, and neurological disorders.[3][9]

The methoxymethyl substituent can also play a role in modulating the pharmacokinetic properties of potential drug candidates, such as solubility and metabolic stability.

Conclusion

5-(methoxymethyl)-1,3,4-oxadiazol-2-amine is a synthetically accessible and versatile heterocyclic compound. Its key chemical properties are defined by the 1,3,4-oxadiazole core, which imparts metabolic stability, and the reactive 2-amino group, which serves as a prime site for chemical modification. This combination makes it an invaluable building block for medicinal chemists and researchers aiming to develop novel compounds with a wide range of potential therapeutic applications. The synthetic protocols are generally straightforward, and the potential for creating large, diverse libraries of derivatives is significant. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

- Various Authors. Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Multiple sources.

-

MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

ACS Publications. 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. [Link]

-

PubChem. 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. [Link]

-

ResearchGate. Examples of 2‐amino‐1,3,4‐oxadiazoles with diverse pharmacological activities. [Link]

-

PubChem. 5-Methoxy-1,3,4-thiadiazol-2-amine. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ResearchGate. Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. [Link]

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

-

NIH National Library of Medicine. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. [Link]

-

ACS Publications. Multicomponent Domino Reaction for Concise Access to 2-Amino-Substituted 1,3,4 Oxadiazoles via Smiles Rearrangement. The Journal of Organic Chemistry. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

ResearchGate. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]

-

PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 302842-60-0 CAS MSDS (1,3,4-Oxadiazol-2-amine,5-(methoxymethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (C4H7N3O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Structure Elucidation of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the 1,3,4-oxadiazole scaffold is a privileged structure known for its wide range of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and deductive processes required to elucidate and confirm the structure of a specific derivative: 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice and data interpretation, ensuring a robust and self-validating approach to structural confirmation. We will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable structural proof.[3][4]

The target molecule, with a molecular formula of C4H7N3O2 and a molecular weight of 129.12 g/mol , presents a distinct analytical puzzle.[5] Our objective is to unequivocally determine the connectivity of every atom and the placement of each functional group.

Chapter 1: The Overall Analytical Workflow

The structure elucidation of a novel or uncharacterized small molecule is a systematic process of hypothesis generation and validation. The workflow begins with the determination of the molecular formula and proceeds through the identification of functional groups and the mapping of the carbon-hydrogen framework, culminating in the final structural assignment.

Caption: Overall workflow for structure elucidation.

Chapter 2: Mass Spectrometry – Determining the Molecular Blueprint

Expertise & Experience: The first and most critical step is to determine the exact molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a precise mass measurement that allows for the unambiguous determination of the molecular formula.

Trustworthiness: By using an internal standard for calibration and ensuring high mass accuracy (typically < 5 ppm), the HRMS protocol is self-validating. The observation of the correct isotopic pattern for the proposed formula further corroborates the result.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Perform analysis in positive ion mode ([M+H]+) to protonate the basic amine group.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]+. Use the instrument's software to calculate the elemental composition that best fits the measured mass.

Data Presentation & Interpretation

| Parameter | Expected Result | Interpretation |

| Molecular Formula | C4H7N3O2 | Corresponds to an index of hydrogen deficiency of 3. |

| Calculated [M+H]+ | 130.0611 | Theoretical exact mass for C4H8N3O2+. |

| Observed [M+H]+ | ~130.0610 | Confirms the elemental composition with high confidence. |

| Fragmentation | Varies | Key fragments may include loss of the methoxymethyl side chain.[6][7] |

The index of hydrogen deficiency (IHD) of 3 suggests the presence of rings and/or double bonds. The 1,3,4-oxadiazole ring itself accounts for one ring and two double bonds, satisfying the calculated IHD.

Chapter 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of specific functional groups.[4][8] For our target molecule, we are specifically looking for evidence of the amine (N-H) group, the ether (C-O-C) linkage, and the characteristic vibrations of the oxadiazole ring (C=N).

Trustworthiness: The protocol's validity is ensured by running a background spectrum immediately before the sample. The presence of sharp, well-defined peaks in the expected regions provides high confidence in the functional group assignment.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (CO2, H2O).

-

Sample Scan: Lower the ATR anvil to make contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Expected Intensity | Assignment | Significance |

| 3300 - 3400 | Medium, Doublet | N-H stretch | Confirms the presence of the primary amine (-NH2) group.[9][10] |

| 2950 - 3000 | Medium-Weak | C-H stretch (sp³) | Indicates the presence of the methyl and methylene groups. |

| ~1650 | Strong | C=N stretch | Characteristic of the 1,3,4-oxadiazole ring system.[11] |

| 1090 - 1150 | Strong | C-O-C stretch | Suggests the ether linkage of the methoxymethyl group.[11] |

The IR spectrum provides crucial puzzle pieces: we have an amine, aliphatic C-H bonds, a C=N double bond system consistent with the proposed ring, and an ether linkage.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of a small molecule. By analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can map out the complete carbon-hydrogen framework. Advanced 2D NMR experiments like HMBC will be used to connect the different fragments of the molecule.

Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) provides an internal reference for chemical shifts. The correlation of data across multiple, independent NMR experiments provides a self-validating and robust final structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it will solubilize the polar compound and allow for the observation of exchangeable N-H protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform standard 2D experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC), to observe long-range (2-3 bond) correlations between protons and carbons.

¹H NMR Data Presentation & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~7.35 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. The broadness is characteristic. Chemical shift is typical for amines on electron-deficient rings.[9] |

| ~4.60 | Singlet | 2H | -CH₂- | Methylene protons adjacent to an oxygen and the oxadiazole ring. No adjacent protons to couple with, hence a singlet. |

| ~3.30 | Singlet | 3H | -OCH₃ | Methyl protons of the methoxy group. No adjacent protons to couple with, hence a singlet. |

¹³C NMR Data Presentation & Interpretation

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~165.0 | C2 (C-NH₂) | Carbons in 1,3,4-oxadiazoles are highly deshielded. This carbon, attached to two nitrogens, is expected to be downfield.[9][10][11] |

| ~158.0 | C5 (C-CH₂) | The second oxadiazole carbon, slightly less deshielded than C2 due to its attachment to carbon and oxygen/nitrogen.[9][10][11] |

| ~65.0 | -CH₂- | Methylene carbon attached to an oxygen atom, consistent with typical values for such groups.[12] |

| ~58.0 | -OCH₃ | Methoxy carbon, in the expected range for an aliphatic ether.[12] |

Connecting the Pieces with 2D NMR (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to confirming the connectivity. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key expected HMBC correlations.

Interpretation of HMBC Correlations:

-

A correlation from the methylene protons (~4.60 ppm) to the oxadiazole carbon C5 (~158.0 ppm) definitively links the methoxymethyl side chain to the heterocyclic ring at the 5-position.

-

A correlation between the methylene protons (~4.60 ppm) and the methoxy carbon (~58.0 ppm) confirms the -O-CH₂-CH₃ connectivity is incorrect and establishes the -CH₂-O-CH₃ linkage.

Chapter 5: Data Synthesis and Final Structure Confirmation

By integrating the evidence from all analytical techniques, we can confidently confirm the structure of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine.

-

HRMS established the molecular formula as C4H7N3O2.

-

FTIR confirmed the presence of an -NH2 group, a C=N system, and a C-O-C ether linkage.

-

¹H and ¹³C NMR provided the inventory of all hydrogen and carbon environments: one amine, one methylene, one methoxy group, and two distinct sp² carbons characteristic of the oxadiazole ring.

-

HMBC unequivocally established the connectivity between the methoxymethyl group (-CH₂OCH₃) and the C5 position of the oxadiazole ring.

All collected data are internally consistent and converge to a single, unambiguous structure. This multi-faceted, self-validating approach exemplifies the rigorous standards required in modern chemical and pharmaceutical research.

References

-

Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]

-

Esteves, R. S., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Asiri, A. M., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Applied NanoBioScience, 10(3), 2370-2381. Available at: [Link]

-

Turan-Zitouni, G., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(5), 3745-3755. Available at: [Link]

-

Esteves, R. S., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available at: [Link]

-

Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health. Available at: [Link]

-

SpectraBase. (n.d.). 2-amino-5-(2-thienyl)-1,3,4-oxadiazole [FTIR]. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Available at: [Link]

-

PubChem. (n.d.). 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available at: [Link]

-

ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]

-

ResearchGate. (n.d.). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available at: [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Available at: [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available at: [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at: [Link]

-

Rehman, A., et al. (2013). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(2), 345-352. Available at: [Link]

-

PLOS. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. PubChemLite - 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (C4H7N3O2) [pubchemlite.lcsb.uni.lu]

- 6. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands as a privileged scaffold, a testament to its versatile biological activities and favorable physicochemical properties.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer and antimicrobial activities.[3][4][5] The structural rigidity, metabolic stability, and capacity for diverse substitutions make the 1,3,4-oxadiazole nucleus a fertile ground for the design of novel therapeutic agents. This guide delves into a specific, yet promising, subclass: the 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine derivatives. We will explore their synthesis, known and potential biological activities, and the underlying mechanisms that position them as compelling candidates for further drug development.

I. The Strategic Importance of the 5-(Methoxymethyl) and 2-Amine Substitutions

The design of bioactive molecules is a meticulous process of structural refinement. The selection of the 5-(methoxymethyl) and 2-amino groups on the 1,3,4-oxadiazole core is a strategic choice aimed at optimizing biological interactions and pharmacokinetic properties. The 2-amino group, in particular, is a common feature in many biologically active 1,3,4-oxadiazole derivatives, often serving as a key pharmacophore for engaging with biological targets.[4] The 5-(methoxymethyl) substituent, while less extensively studied, offers several potential advantages:

-

Enhanced Solubility: The ether linkage and terminal methyl group can improve aqueous solubility, a critical factor for drug delivery and bioavailability.

-

Hydrogen Bonding Capabilities: The oxygen atom in the methoxymethyl group can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

-

Metabolic Stability: The methoxymethyl group is generally more resistant to metabolic degradation compared to more labile functional groups.

-

Modulation of Lipophilicity: This group provides a means to fine-tune the overall lipophilicity of the molecule, influencing its ability to cross cellular membranes.

II. Synthesis of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine: A Step-by-Step Protocol

The synthesis of the core structure, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, can be achieved through a well-established synthetic route for 2-amino-5-substituted-1,3,4-oxadiazoles. The key starting material is methoxyacetohydrazide.

Experimental Protocol: Synthesis of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Materials:

-

Methoxyacetyl chloride

-

Hydrazine hydrate

-

Cyanogen bromide (Caution: Highly toxic)

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Step 1: Synthesis of Methoxyacetohydrazide

-

To a stirred solution of hydrazine hydrate (1.1 equivalents) in dichloromethane at 0°C, slowly add methoxyacetyl chloride (1 equivalent).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methoxyacetohydrazide.

Step 2: Cyclization to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

-

Dissolve methoxyacetohydrazide (1 equivalent) in an aqueous ethanol solution.

-

Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0°C. (Extreme caution must be exercised when handling cyanogen bromide).

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Causality Behind Experimental Choices:

-

The use of a biphasic system with a mild base (sodium bicarbonate) in the first step allows for the efficient capture of the HCl byproduct without hydrolyzing the starting materials or product.

-

The cyclization with cyanogen bromide is a classic and effective method for the synthesis of 2-amino-1,3,4-oxadiazoles from hydrazides.[2] The reaction proceeds through a reactive intermediate that readily undergoes intramolecular cyclization.

III. Biological Activities and Therapeutic Potential

While direct and extensive biological data for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine itself is limited in publicly available literature, the known activities of structurally related 1,3,4-oxadiazole derivatives provide a strong rationale for its investigation in several therapeutic areas.

A. Anticancer Activity: A Primary Focus

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][6] Derivatives have been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[3][7]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and tyrosine kinases.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism by which anticancer agents inhibit tumor growth.

Hypothesized Activity of 5-(Methoxymethyl) Derivatives:

The introduction of the 5-(methoxymethyl) group could modulate the binding affinity and selectivity of the molecule for its biological targets. The ether oxygen could participate in crucial hydrogen bonding interactions within the active site of an enzyme, potentially enhancing inhibitory activity.

B. Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated promising antibacterial and antifungal activities.[4][5][8]

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, a validated target for antibiotics.

-

Disruption of Microbial Enzymes: Inhibition of essential microbial enzymes is another key mechanism of antimicrobial action.

-

Interference with Biofilm Formation: The ability to inhibit or disrupt biofilms, which are communities of bacteria that are highly resistant to antibiotics, is a particularly valuable attribute.[9]

Hypothesized Activity of 5-(Methoxymethyl) Derivatives:

The physicochemical properties conferred by the 5-(methoxymethyl) group, such as increased solubility, could enhance the penetration of the compound through the microbial cell wall and membrane, leading to improved antimicrobial efficacy.

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine derivatives is yet to be established due to the limited data, we can extrapolate from the broader class of 2-amino-5-substituted-1,3,4-oxadiazoles.

-

The 2-Amino Group: This group is often crucial for activity, and its substitution can significantly impact biological effects. N-aryl substitution has been a common strategy to enhance anticancer activity.[3][7]

-

The 5-Substituent: The nature of the substituent at the 5-position plays a critical role in determining the potency and selectivity of the compound. Aromatic and heteroaromatic groups have been extensively explored.[6] The exploration of small, flexible, and polar groups like methoxymethyl is a logical next step.

Future Research & Development:

-

Synthesis of a Focused Library: The primary immediate step is the synthesis of a focused library of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine derivatives with diverse substitutions on the 2-amino group.

-

Broad Biological Screening: This library should be screened against a wide panel of cancer cell lines and microbial strains to identify initial hits.

-

Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies should be undertaken to identify their biological targets and pathways of action.

-

In Vivo Efficacy and ADME/Tox Profiling: Lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

V. Data Presentation and Visualization

To facilitate the understanding of the concepts discussed, the following visualizations are provided.

Table 1: Representative Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues

| Compound ID | 5-Substituent | 2-N-Substituent | Cancer Cell Line | Growth Percent (GP) | Reference |

| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | 15.43 | [3] |

| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | Leukemia (K-562) | 18.22 | [3] |

| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | 6.82 | [3] |

| 5c | 4-Chlorophenyl | Pyridin-2-ylmethyl | Non-Small Cell Lung Cancer (HOP-92) | 34.14 | [10] |

| 5f | 4-Methoxyphenyl | Pyridin-2-ylmethyl | Non-Small Cell Lung Cancer (HOP-92) | 35.29 | [10] |

Note: Lower Growth Percent (GP) indicates higher anticancer activity.

Diagram 1: General Synthetic Pathway for 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Caption: Synthetic route to 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine.

Diagram 2: Conceptual Framework for Biological Investigation

Caption: Potential biological activities and mechanisms of action.

VI. Conclusion

The 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Building upon the well-established biological significance of the 1,3,4-oxadiazole core, the strategic incorporation of the 5-(methoxymethyl) group offers a tantalizing prospect for enhancing potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. The path forward necessitates a systematic approach, from the synthesis of diverse derivative libraries to comprehensive in vitro and in vivo testing. The insights gained from such endeavors will be invaluable in unlocking the full therapeutic potential of these molecules in the fight against cancer and infectious diseases.

VII. References

-

Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]

-

Ahsan, M. J., & Shastri, S. (2015). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as Antimicrobial and Anticancer Agents. Sciforum. [Link]

-

Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]

-

Metzger, J. V. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.

-

Singh, P., & Kumar, A. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]

-

Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

-

Khan, M. S., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry-Section B, 42(4), 900-904. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]

-

Goudarzi, A., & Faghih, Z. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(6), 3143-3148. [Link]

-

Skaggs, P. A., & Fuson, R. C. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391. Washington, DC: U.S. Patent and Trademark Office.

-

Vosátka, R., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]

-

Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(48), 8513-8516. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

Glomb, T., Szymankiewicz, K., & Świątek, P. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 23(12), 3361. [Link]

-

Patel, K. D., & Patel, N. B. (2012). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 137-143. [Link]

-

Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta pharmaceutica (Zagreb, Croatia), 59(2), 223–233. [Link]

-

Chen, X., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future microbiology, 15, 1039–1050. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Odesa National University Citation Index. [Link]

-

Reddy, C. S., et al. (2013). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 5(1), 225-232. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [ouci.dntb.gov.ua]

- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific analogue, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this compound is limited, this document synthesizes the extensive research on the 1,3,4-oxadiazole class to propose likely biological targets and cellular pathways. We will delve into potential mechanisms including enzyme inhibition and disruption of cellular processes, supported by evidence from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols to systematically investigate these hypotheses, providing a roadmap for researchers in the field.

Introduction: The Prominence of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and diverse biological activities.[1][6] Compounds incorporating this scaffold have demonstrated a wide array of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6][7] The versatility of the 1,3,4-oxadiazole ring lies in its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and participating in hydrogen bond interactions with biological targets.[8]

The general structure of 2,5-disubstituted 1,3,4-oxadiazoles allows for extensive chemical modification at these positions, leading to a vast chemical space with diverse pharmacological profiles. The subject of this guide, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, features a methoxymethyl group at the 5-position and an amine group at the 2-position. These substituents are expected to significantly influence its biological activity and mechanism of action.

Postulated Mechanisms of Action for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Based on the established activities of analogous 1,3,4-oxadiazole derivatives, we can hypothesize several potential mechanisms of action for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. These are not mutually exclusive and the compound may exhibit pleiotropic effects.

Enzyme Inhibition

A primary mode of action for many 1,3,4-oxadiazole derivatives is the inhibition of key enzymes involved in various disease pathologies.

-

Anti-cancer Activity: The 1,3,4-oxadiazole scaffold has been extensively investigated for its anti-cancer properties, which are often attributed to the inhibition of enzymes crucial for cancer cell proliferation and survival.[1][9] Potential targets include:

-

Thymidylate Synthase, Topoisomerase II, and Telomerase: These enzymes are critical for DNA synthesis and maintenance, and their inhibition can lead to cancer cell death.[9]

-

Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression and induce apoptosis in cancer cells.[1][9]

-

Deoxyhypusine Synthase (DHPS): Recent studies have identified 1,3,4-oxadiazole derivatives as allosteric inhibitors of DHPS, an enzyme vital for the activation of eukaryotic translation initiation factor 5A (eIF5A), presenting a promising anti-melanoma strategy.[10]

-

-

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. 1,3,4-oxadiazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6]

-

Antimicrobial Activity: The antimicrobial effects of this class of compounds can be attributed to the inhibition of enzymes essential for microbial survival.[11]

-

Lanosterol-14α-demethylase (CYP51): This enzyme is a key component of the fungal cell membrane biosynthesis pathway, and its inhibition is a common mechanism for antifungal agents.[11]

-

DNA Gyrase (Topoisomerase II): Inhibition of this bacterial enzyme disrupts DNA replication, leading to bacterial cell death.[11]

-

-

Neurological Activity: Certain 1,3,4-oxadiazole derivatives have shown potential in treating neurological disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[8]

Disruption of Cellular Processes

Beyond direct enzyme inhibition, 1,3,4-oxadiazole derivatives can interfere with fundamental cellular processes.

-

Induction of Apoptosis and Cell Cycle Arrest: In the context of cancer, many 1,3,4-oxadiazole compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, preventing the proliferation of malignant cells.[12] This can occur through various mechanisms, including the depolarization of the mitochondrial membrane and activation of caspases.[12]

-

Disruption of Mycobacterial Cell Wall Biosynthesis: Some derivatives have demonstrated potent antitubercular activity by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for the synthesis of the mycobacterial cell wall.[13]

The following diagram illustrates the potential signaling pathways that could be modulated by 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine based on the known activities of the 1,3,4-oxadiazole class.

Caption: Putative signaling pathways modulated by the compound.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Initial Cytotoxicity and Phenotypic Screening

Objective: To determine the cytotoxic potential of the compound against a panel of relevant cell lines and to observe any morphological changes.

Methodology:

-

Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area (e.g., various cancer cell lines, inflammatory cell models).

-

MTT Assay:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine for 48-72 hours.

-

Add MTT reagent and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Microscopy:

-

Treat cells grown on coverslips with the compound at its IC50 concentration.

-

At various time points, observe the cells under a phase-contrast microscope for morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) or other cellular effects.

-

Target-Based Enzyme Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against specific, hypothesized enzyme targets.

Methodology (Example: Kinase Inhibition Assay):

-

Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

-

Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine in a suitable buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Detection: After a defined incubation period, stop the reaction and quantify the phosphorylated substrate using a method such as a colorimetric, fluorescent, or luminescent assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.

Similar principles can be applied to assays for other enzymes like HDACs, proteases, and metabolic enzymes.

Cellular Mechanism of Action Assays

Objective: To investigate the effects of the compound on specific cellular processes.

Methodology:

-

Cell Cycle Analysis:

-

Treat cells with the compound for 24-48 hours.

-

Harvest and fix the cells in ethanol.

-

Stain the cells with propidium iodide (PI), a DNA intercalating agent.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assays:

-

Annexin V/PI Staining: Treat cells with the compound, then stain with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after compound treatment.

-

The following diagram outlines a general experimental workflow for elucidating the mechanism of action.

Caption: Experimental workflow for mechanism of action studies.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine in Various Assays

| Assay Type | Target/Cell Line | IC50 (µM) |

| Cytotoxicity | Cancer Cell Line A | 5.2 |

| Cancer Cell Line B | 12.8 | |

| Normal Fibroblasts | > 100 | |

| Enzyme Inhibition | Kinase X | 0.8 |

| HDAC Y | 2.5 | |

| DHPS | 1.5 | |

| Cellular | Apoptosis Induction | 6.0 |

| Cell Cycle Arrest (G2/M) | 7.5 |

Conclusion

While the precise mechanism of action of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine remains to be definitively elucidated, the extensive body of research on the 1,3,4-oxadiazole class provides a strong foundation for targeted investigation. The putative mechanisms outlined in this guide, centered on enzyme inhibition and the disruption of key cellular processes, offer a rational starting point for further research. The detailed experimental protocols provided herein will enable scientists to systematically test these hypotheses and ultimately unravel the therapeutic potential of this promising compound. This structured approach, combining in vitro and cellular assays, will be instrumental in advancing our understanding of this important class of molecules and their role in drug discovery.

References

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.).

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16).

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.).

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (n.d.).

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.).

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025-08-10).

- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. (n.d.).

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (n.d.).

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (n.d.).

- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.).

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (n.d.).

- 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One - Research journals. (n.d.).

- In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed. (2025-08-13).

- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC - PubMed Central. (2022-03-25).

- Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants - Scientific & Academic Publishing. (n.d.).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13).

Sources

- 1. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

spectroscopic data of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern medicinal chemistry and materials science, 1,3,4-oxadiazole scaffolds are recognized as privileged structures due to their diverse biological activities and valuable physicochemical properties.[1][2] The compound 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (Molecular Formula: C₄H₇N₃O₂, Molecular Weight: 129.12 g/mol [3]) represents a key synthon in this class, incorporating an amine group for further derivatization and a methoxymethyl substituent that can influence solubility and target engagement.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for advancing any compound through the development pipeline. Spectroscopic analysis provides the fundamental "fingerprint" of a molecule. This guide offers a comprehensive, field-proven perspective on the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. While a complete experimental dataset for this specific molecule is not consolidated in publicly available literature, this document synthesizes data from closely related analogues and first principles to construct a robust, predictive analytical framework. This approach mirrors the real-world challenges faced by researchers, where interpreting data relies on a combination of empirical evidence from similar structures and a deep understanding of spectroscopic principles.

Molecular Structure and Analytical Overview

The structural integrity of a candidate molecule is the bedrock of its functional characterization. The workflow for confirming the identity of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine is a self-validating process where each spectroscopic technique provides orthogonal, complementary information.

Figure 1: A typical workflow for the synthesis and structural validation of a target compound, emphasizing the synergy between different spectroscopic methods.

The core structure consists of a 1,3,4-oxadiazole ring, which is an electron-deficient aromatic system. It is substituted at the C2 position with an amine (-NH₂) group, a strong electron-donating group, and at the C5 position with a methoxymethyl (-CH₂OCH₃) group.

Figure 2: Chemical structure and key properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in the molecule.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and more importantly, it slows the chemical exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct, often broad, signal. In solvents like CDCl₃, these protons can exchange rapidly, leading to signal broadening or disappearance.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~7.2 - 7.5 | Broad Singlet | 2H | -NH₂ | The amine protons on a heterocyclic ring typically appear as a broad signal due to quadrupole broadening and exchange. The chemical shift is concentration and temperature-dependent. |

| ~4.5 - 4.7 | Singlet | 2H | -CH₂- | This methylene group is adjacent to an electronegative oxygen atom and the oxadiazole ring, shifting it downfield. A singlet is expected as there are no adjacent protons. |

| ~3.3 - 3.5 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are shielded relative to the methylene protons and typically appear as a sharp singlet. This is consistent with data from numerous methoxy-containing heterocyclic compounds.[4] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ (≥99.8% D).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (NS): 16.

-

Temperature: 298 K.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each unique carbon environment.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

|---|---|---|